molecular formula C20H14F2N2O2 B3845466 N,N'-bis(2-fluorophenyl)isophthalamide

N,N'-bis(2-fluorophenyl)isophthalamide

Cat. No.: B3845466
M. Wt: 352.3 g/mol
InChI Key: NGMBMIKWVLIQJO-UHFFFAOYSA-N
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Description

N,N’-bis(2-fluorophenyl)isophthalamide is a chemical compound with the molecular formula C20H14F2N2O2 and a molecular weight of 352.344 g/mol It is characterized by the presence of two fluorophenyl groups attached to an isophthalamide core

Preparation Methods

The synthesis of N,N’-bis(2-fluorophenyl)isophthalamide typically involves the reaction of isophthaloyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of automated reactors and continuous flow processes can enhance the efficiency and scalability of the production.

Chemical Reactions Analysis

N,N’-bis(2-fluorophenyl)isophthalamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.

    Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations would depend on the desired outcome.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions vary based on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N’-bis(2-fluorophenyl)isophthalamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-bis(2-fluorophenyl)isophthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups can enhance the compound’s binding affinity through hydrophobic interactions and hydrogen bonding. The isophthalamide core provides a rigid scaffold that can position the fluorophenyl groups optimally for target binding. The exact pathways and molecular targets involved would depend on the specific application and biological context .

Comparison with Similar Compounds

N,N’-bis(2-fluorophenyl)isophthalamide can be compared with other similar compounds, such as:

    N,N’-bis(2-chlorophenyl)isophthalamide: This compound has chlorine atoms instead of fluorine atoms on the phenyl rings. The presence of chlorine can alter the compound’s reactivity and binding properties.

    N,N’-bis(2-bromophenyl)isophthalamide: Similar to the chlorinated analog, this compound has bromine atoms, which can further influence its chemical and biological behavior.

    N,N’-bis(2-methylphenyl)isophthalamide: The methyl groups in this compound can affect its hydrophobicity and steric interactions compared to the fluorinated version.

The uniqueness of N,N’-bis(2-fluorophenyl)isophthalamide lies in the presence of fluorine atoms, which can significantly impact its chemical reactivity, stability, and biological interactions .

Properties

IUPAC Name

1-N,3-N-bis(2-fluorophenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N2O2/c21-15-8-1-3-10-17(15)23-19(25)13-6-5-7-14(12-13)20(26)24-18-11-4-2-9-16(18)22/h1-12H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMBMIKWVLIQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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